molecular formula C18H19N3O3 B2715365 N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide CAS No. 1645476-92-1

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide

Cat. No.: B2715365
CAS No.: 1645476-92-1
M. Wt: 325.368
InChI Key: WIALXONDJKSSFV-UHFFFAOYSA-N
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Description

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Cyano-1,4-dioxaspiro[45]decan-8-yl)indolizine-2-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: Shares the spirocyclic core but lacks the cyano and carboxamide groups.

    ®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Another spirocyclic compound with different functional groups.

Uniqueness

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide is unique due to its combination of the spirocyclic core with cyano and carboxamide functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-13-17(4-6-18(7-5-17)23-9-10-24-18)20-16(22)14-11-15-3-1-2-8-21(15)12-14/h1-3,8,11-12H,4-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIALXONDJKSSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)NC(=O)C3=CN4C=CC=CC4=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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